molecular formula C24H25FN4O B15003807 2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide

2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide

Cat. No.: B15003807
M. Wt: 404.5 g/mol
InChI Key: RGLVPTPWQSBONL-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide is a complex organic compound that combines the structural features of adamantane, fluorophenyl, and benzotriazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core can be functionalized through various reactions, such as Friedel-Crafts alkylation, to introduce the desired substituents. The benzotriazole moiety can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the adamantane and benzotriazole derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety could yield hydroxylated derivatives, while substitution reactions on the fluorophenyl group could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the benzotriazole ring can participate in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide is unique due to the combination of the adamantane, fluorophenyl, and benzotriazole moieties in a single molecule. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in simpler compounds.

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-(4-fluorophenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C24H25FN4O/c25-18-1-4-20(5-2-18)29-27-21-6-3-19(10-22(21)28-29)26-23(30)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17H,7-9,11-14H2,(H,26,30)

InChI Key

RGLVPTPWQSBONL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=NN(N=C5C=C4)C6=CC=C(C=C6)F

Origin of Product

United States

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